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Compound of Interest

Compound Name: (D-Lys6)-LH-RH

Cat. No.: B137889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AEZS-108 (zoptarelin doxorubicin) with other

targeted therapies across various cancers. The information is intended to assist researchers,

scientists, and drug development professionals in evaluating the performance and mechanisms

of these agents, supported by experimental data.

Introduction to AEZS-108
AEZS-108, also known as zoptarelin doxorubicin, is a targeted cytotoxic chemotherapy agent.

It is a hybrid molecule consisting of a luteinizing hormone-releasing hormone (LHRH) agonist

([D-Lys6]-LHRH) chemically linked to the well-established chemotherapeutic drug, doxorubicin.

[1] The LHRH agonist component of AEZS-108 targets the LHRH receptor, which is frequently

overexpressed on the surface of various cancer cells, including those of the endometrium,

ovaries, prostate, and bladder, while having limited expression in most healthy tissues.[2][3][4]

This targeted delivery mechanism aims to concentrate the cytotoxic effects of doxorubicin on

cancer cells, potentially reducing systemic toxicity compared to unconjugated doxorubicin.

Mechanism of Action of AEZS-108
Upon administration, AEZS-108 binds to LHRH receptors on cancer cells and is internalized

through receptor-mediated endocytosis.[5] Once inside the cell, doxorubicin is released and

exerts its anticancer effects primarily through the inhibition of topoisomerase II and the

intercalation into DNA, leading to the inhibition of DNA replication and transcription and
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ultimately, cell death.[6][7] Preclinical studies have shown that AEZS-108 can inhibit the growth

of LHRH receptor-positive tumors more effectively and with less toxicity than equimolar doses

of doxorubicin.[5][8]

Signaling Pathway of AEZS-108
The binding of the LHRH agonist component of AEZS-108 to its receptor initiates the targeted

delivery of doxorubicin. The subsequent intracellular release of doxorubicin leads to DNA

damage, a key event in its cytotoxic action.

Caption: Mechanism of action of AEZS-108.

Performance Comparison of AEZS-108 with Other
Targeted Therapies
This section provides a comparative overview of AEZS-108 with other targeted therapies in

cancers where LHRH receptor expression is prevalent. The data is compiled from various

clinical trials. It is important to note that direct head-to-head trials of AEZS-108 against many of

these newer targeted agents are not available; therefore, comparisons are made based on

data from separate pivotal trials.

Endometrial Cancer
AEZS-108 was directly compared to doxorubicin in the Phase 3 ZoptEC trial for women with

locally advanced, recurrent, or metastatic endometrial cancer who had failed prior platinum and

taxane therapy.

Table 1: Comparison of AEZS-108 and Doxorubicin in Endometrial Cancer (ZoptEC Trial)[1]
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Endpoint AEZS-108 (n=256)
Doxorubicin
(n=255)

Hazard Ratio (95%
CI)

Median Overall

Survival (OS)
10.9 months 10.8 months 1.06 (0.87, 1.30)

Median Progression-

Free Survival (PFS)
4.7 months 4.7 months 0.89 (0.71, 1.11)

Objective Response

Rate (ORR)
12% 14% -

Clinical Benefit Rate

(CBR)
54% 52% -

The ZoptEC trial did not meet its primary endpoint, as AEZS-108 did not demonstrate a

statistically significant improvement in overall survival compared to doxorubicin.[9][10] The

safety profiles were also comparable, with a slightly lower incidence of significant cardiac

events in the AEZS-108 arm (7% vs. 13% with an absolute decline of LVEF >15% or absolute

value <45%).[1]

For context, other systemic therapies are used in advanced or recurrent endometrial cancer.

For instance, a combination of the tyrosine kinase inhibitor lenvatinib and the immune

checkpoint inhibitor pembrolizumab has shown significant activity in patients with advanced

endometrial cancer that is not microsatellite instability-high (MSI-H) or mismatch repair deficient

(dMMR), following at least one prior platinum-based regimen.

Table 2: Efficacy of Lenvatinib + Pembrolizumab in Advanced Endometrial Cancer (KEYNOTE-

775 Trial)
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Endpoint
Lenvatinib +
Pembrolizumab

Chemotherapy

Median Overall Survival (OS) 18.3 months 11.4 months

Median Progression-Free

Survival (PFS)
7.2 months 3.8 months

Objective Response Rate

(ORR)
31.9% 14.7%

Note: This is not a direct comparison with AEZS-108 and represents a different patient

population and line of therapy.

Ovarian Cancer
In ovarian cancer, PARP inhibitors have become a standard of care for maintenance therapy in

patients with platinum-sensitive recurrent disease, particularly those with BRCA mutations.

Table 3: Comparison of AEZS-108 and PARP Inhibitors in Recurrent Ovarian Cancer

Therapy Trial Patient Population
Median
Progression-Free
Survival (PFS)

AEZS-108 Phase 2 (AGO-GYN5)

Platinum-

refractory/resistant,

LHRH-R positive

12 weeks

Olaparib SOLO-2
Platinum-sensitive,

BRCA-mutated

19.1 months vs. 5.5

months (placebo)

Niraparib NOVA

Platinum-sensitive,

germline BRCA-

mutated

21.0 months vs. 5.5

months (placebo)

Rucaparib ARIEL3
Platinum-sensitive,

BRCA-mutated

16.6 months vs. 5.4

months (placebo)
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The data suggests that for platinum-sensitive recurrent ovarian cancer, particularly in BRCA-

mutated patients, PARP inhibitors offer a more substantial PFS benefit compared to the activity

of AEZS-108 observed in a platinum-resistant/refractory population.

Prostate Cancer
For metastatic castration-resistant prostate cancer (mCRPC), second-generation anti-

androgens like enzalutamide are a standard of care.

Table 4: Comparison of AEZS-108 and Enzalutamide in Metastatic Castration-Resistant

Prostate Cancer (mCRPC)

Therapy Trial
Patient
Population

Median Overall
Survival (OS)

Median
Radiographic
Progression-
Free Survival
(rPFS)

AEZS-108 Phase 1/2
Castration- and

taxane-resistant
Data not mature

9/10 evaluable

patients

achieved disease

stabilization in

Phase 1

Enzalutamide PREVAIL
Chemotherapy-

naïve mCRPC

32.4 months vs.

30.2 months

(placebo)

Not reached vs.

3.9 months

(placebo)

While early data for AEZS-108 in a heavily pre-treated population showed some activity,

enzalutamide has demonstrated a significant survival benefit in a less heavily pre-treated

mCRPC population.

Bladder Cancer
For locally advanced or metastatic bladder cancer with susceptible FGFR3 or FGFR2 genetic

alterations that has progressed on platinum-containing chemotherapy, the FGFR inhibitor

erdafitinib is an approved targeted therapy.
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Table 5: Comparison of AEZS-108 and Erdafitinib in Advanced Bladder Cancer

Therapy Trial
Patient
Population

Objective
Response
Rate (ORR)

Median Overall
Survival (OS)

AEZS-108 Preclinical

LHRH-R positive

human bladder

cancer

xenografts

Significant tumor

growth inhibition
Not applicable

Erdafitinib BLC2001

Locally

advanced/metast

atic, FGFR-

altered, post-

platinum

40% 11.3 months

Clinical data for AEZS-108 in bladder cancer is limited, while erdafitinib has shown meaningful

clinical activity in a genetically selected patient population.

Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials mentioned are crucial for a

thorough understanding of the data. Below are summaries of the methodologies for key trials.

ZoptEC (AEZS-108 in Endometrial Cancer)
Study Design: An open-label, randomized, multicenter Phase 3 trial.[1][11]

Patient Population: 511 patients with locally advanced, recurrent, or metastatic endometrial

cancer who had failed prior platinum and taxane therapy.[1]

Intervention: Patients were randomized 1:1 to receive either AEZS-108 (267 mg/m²) or

doxorubicin (60 mg/m²) intravenously every 21 days for up to nine cycles.[1][11]

Primary Endpoint: Overall Survival (OS).[1][11]
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Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

Clinical Benefit Rate (CBR), and safety.[1][11]

SOLO-1 (Olaparib in Ovarian Cancer)
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[12]

[13]

Patient Population: 391 patients with newly diagnosed, advanced (FIGO stage III-IV), high-

grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a

BRCA1/2 mutation who were in complete or partial response to first-line platinum-based

chemotherapy.[12][13]

Intervention: Patients were randomized 2:1 to receive olaparib tablets (300 mg twice daily) or

placebo.[12][14]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[15]

PREVAIL (Enzalutamide in Prostate Cancer)
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.

[2][16]

Patient Population: 1717 chemotherapy-naïve men with metastatic castration-resistant

prostate cancer (mCRPC).[16]

Intervention: Patients were randomized 1:1 to receive enzalutamide (160 mg/day) or

placebo.[16][17]

Co-primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival

(rPFS).[16]

BLC2001 (Erdafitinib in Bladder Cancer)
Study Design: An open-label, multicenter, Phase 2 trial.[3][18]

Patient Population: 99 patients with locally advanced or metastatic urothelial carcinoma with

susceptible FGFR3 or FGFR2 genetic alterations who had progressed during or after at least
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one course of chemotherapy.[18][19]

Intervention: Patients received erdafitinib at a starting dose of 8 mg per day, with a provision

for a pharmacodynamically guided dose escalation to 9 mg.[3][18]

Primary Endpoint: Objective Response Rate (ORR).[18][19]

Visualizations of Signaling Pathways and
Experimental Workflows
Signaling Pathways of Comparator Targeted Therapies
Caption: Signaling pathways of comparator targeted therapies.

Representative Clinical Trial Workflow
Caption: A generalized workflow for a randomized clinical trial.

Conclusion
AEZS-108 represents a rational approach to targeted chemotherapy by leveraging the

overexpression of LHRH receptors on certain cancer cells to deliver doxorubicin. However, the

Phase 3 ZoptEC trial in endometrial cancer did not demonstrate superior efficacy over standard

doxorubicin. In other indications such as ovarian, prostate, and bladder cancer, newer targeted

therapies like PARP inhibitors, anti-androgens, and FGFR inhibitors have shown significant

clinical benefits in specific patient populations, often defined by biomarkers. While AEZS-108

showed a favorable safety profile with reduced cardiotoxicity compared to doxorubicin, its

clinical efficacy in the studied indications has not surpassed existing or emerging standards of

care. Further research may be warranted to explore AEZS-108 in other LHRH receptor-positive

malignancies or in combination with other agents. This guide provides a foundation for

researchers and drug development professionals to understand the comparative landscape of

AEZS-108 and other targeted cancer therapies.
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[https://www.benchchem.com/product/b137889#comparing-aezs-108-with-other-targeted-
cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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